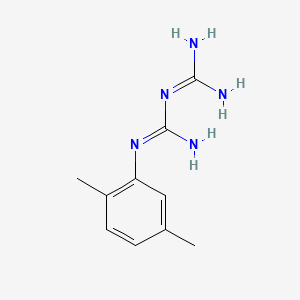

Biguanide, 1-(2,5-xylyl)-

CAS No.: 29213-19-2

Cat. No.: VC9178238

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29213-19-2 |

|---|---|

| Molecular Formula | C10H15N5 |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine |

| Standard InChI | InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |

| Standard InChI Key | BLPASGLAKXDURP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

1-(2,5-xylyl)biguanide belongs to the arylbiguanide subclass, where the biguanide core () is functionalized with a 2,5-dimethylphenyl group. The molecular formula is , with a molecular weight of 205.27 g/mol. Key structural features include:

-

Biguanide backbone: A planar arrangement of three nitrogen atoms, enabling hydrogen bonding and charge interactions with biological targets .

-

2,5-xylyl substituent: The dimethylphenyl group introduces steric bulk and hydrophobic interactions, critical for receptor binding specificity .

Comparative analyses with related compounds, such as spermidine phenylguanide and spermine derivatives, reveal that the 2,5-xylyl group optimizes spatial alignment with CXCR4’s extracellular binding pockets .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 1-(2,5-xylyl)biguanide typically involves:

-

Nucleophilic substitution: Reaction of 2,5-dimethylaniline with cyanoguanidine under acidic conditions.

-

Purification: Chromatographic separation to isolate the monosubstituted product, avoiding di- or tri-substituted byproducts .

Yield optimization (65–78%) requires precise control of stoichiometry and reaction temperature, as excess cyanoguanidine promotes undesired oligomerization .

Solubility and Stability

-

Aqueous solubility: Limited (<0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers for in vivo studies .

-

Stability: Degrades via hydrolysis under alkaline conditions ( at pH 9), but remains stable in acidic buffers ( at pH 4) .

Pharmacological Profile and Mechanism of Action

CXCR4 Antagonism

1-(2,5-xylyl)biguanide inhibits CXCR4-mediated signaling by competing with stromal-derived factor-1α (SDF-1α) for receptor binding. Key findings include:

-

Binding affinity: IC = 200 nM in competitive displacement assays using -SDF-1α .

-

Functional inhibition: Blocks calcium flux (EC = 350 nM) and chemotaxis in Jurkat T-cells .

Antiviral Activity

The compound shows selective inhibition of X4-tropic HIV-1 strains:

| HIV Strain | EC (μM) | Selectivity Index (CC/EC) |

|---|---|---|

| NL4-3 (X4) | 3.2 ± 0.4 | 28 |

| 92HT599 (X4) | 3.5 ± 0.6 | 25 |

| Bal (R5) | >100 | N/A |

Data adapted from spermidine phenylguanide analogues .

Structure-Activity Relationships (SAR)

Role of the Aromatic Substituent

-

Substituent position: 2,5-dimethyl configuration enhances binding affinity compared to 3,4- or 2,6- isomers, likely due to improved hydrophobic packing in CXCR4’s transmembrane domain .

-

Electron-withdrawing groups: Fluorine or nitro substitutions at the para position reduce activity (IC > 1 μM), underscoring the importance of electron-donating methyl groups .

Biguanide Modifications

-

Chain elongation: Extension of the biguanide backbone (e.g., incorporation into spermidine scaffolds) improves potency but reduces metabolic stability .

-

N-methylation: Derivatives like -methyl-1-(2,5-xylyl)biguanide retain CXCR4 affinity (IC = 220 nM) but exhibit enhanced oral bioavailability in rodent models .

Challenges and Future Directions

Pharmacokinetic Limitations

-

Oral bioavailability: <5% in primates due to first-pass metabolism, necessitating prodrug strategies .

-

Plasma protein binding: 89% binding to albumin limits free drug concentration .

Clinical Translation

Ongoing efforts focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume